molecular formula C15H23Cl2N3O2 B13485753 2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride

2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride

Cat. No.: B13485753
M. Wt: 348.3 g/mol
InChI Key: YXBKKRHKPZXDBH-UHFFFAOYSA-N
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Description

2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride is a complex organic compound with a unique tricyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core through cyclization reactions, followed by functional group modifications to introduce the butyl and ethan-1-amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride has numerous scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride stands out due to its unique tricyclic structure and the presence of both butyl and ethan-1-amine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23Cl2N3O2

Molecular Weight

348.3 g/mol

IUPAC Name

2-(3-butyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C15H21N3O2.2ClH/c1-2-3-6-18-12-10-14-13(19-7-8-20-14)9-11(12)17-15(18)4-5-16;;/h9-10H,2-8,16H2,1H3;2*1H

InChI Key

YXBKKRHKPZXDBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl

Origin of Product

United States

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